molecular formula C6H7N3 B8311301 2-methyl-1H-imidazo[1,2-b]pyrazole

2-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B8311301
M. Wt: 121.14 g/mol
InChI Key: CLBNPLYFQPAKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-imidazo[1,2-b]pyrazole is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyrazole core is recognized as a key structural motif in the development of novel bioactive compounds and is considered a non-classical isostere of the indole ring, with studies showing that this substitution can lead to improved solubility profiles in physiological media . This scaffold has attracted attention due to its diverse and useful bioactivities. Research into related derivatives has demonstrated promising anti-inflammatory properties, with some compounds functioning as potent and selective COX-2 inhibitors . Other derivatives have been investigated for antimicrobial and anticancer activities . Furthermore, the scaffold serves as a critical building block in chemical biology; for instance, functionalized imidazo[1,2-b]pyrazoles can be transformed into push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, which have applications in materials science . The compound is supplied as a chemical building block for research and development purposes. It is intended for use in synthetic chemistry, library generation, and biochemical screening. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2-methyl-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C6H7N3/c1-5-4-9-6(8-5)2-3-7-9/h2-4,7H,1H3

InChI Key

CLBNPLYFQPAKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CN2

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Agents

Research has demonstrated that derivatives of 2-methyl-1H-imidazo[1,2-b]pyrazole exhibit potent anti-inflammatory properties. For instance, compounds derived from this scaffold have been designed to inhibit neutrophil chemotaxis, which is a critical process in the inflammatory response. These compounds showed IC50 values in the nanomolar range against interleukin 8 (IL-8) and formyl-methionyl-leucyl-phenylalanine (fMLP)-induced chemotaxis, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies reveal that various 1H-imidazo[1,2-b]pyrazole derivatives can inhibit cancer cell growth by interfering with critical signaling pathways involved in tumor progression. For example, specific derivatives were shown to block reactive oxygen species (ROS) production and platelet aggregation, which are important in cancer metastasis .

Selective Functionalization

Recent methodologies have enabled the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Techniques such as Br/Mg-exchange and regioselective magnesiations have been employed to create diverse derivatives with enhanced solubility and bioactivity. This functionalization has led to the synthesis of novel push-pull dyes and isosteres of existing drugs, improving their pharmacokinetic profiles .

Library Development

A streamlined synthetic route has been developed for creating a library of 1H-imidazo[1,2-b]pyrazoles. This approach uses a sequential one-pot protocol that allows for rapid assembly of complex molecules with high yields. Such libraries are crucial for high-throughput screening in drug discovery .

Antimicrobial Properties

Research indicates that 2-methyl-1H-imidazo[1,2-b]pyrazole derivatives possess significant antimicrobial activity against various pathogens. A series of compounds were synthesized and tested against virulent phytopathogenic bacteria, showing promising antibacterial effects . The presence of the imidazole ring enhances their ability to interact with microbial targets.

Case Study 1: Anti-inflammatory Hybrid Compounds

A study synthesized hybrid compounds combining pyrazole and imidazopyrazole scaffolds linked to catechol moieties. These compounds exhibited dual activity against IL-8 and fMLP-induced chemotaxis with IC50 values in the nanomolar range, showcasing their potential as new anti-inflammatory agents .

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer effects of various 1H-imidazo[1,2-b]pyrazole derivatives on human cancer cell lines. The study highlighted how specific structural modifications could enhance their potency against cancer cells by targeting critical signaling pathways involved in cell proliferation .

Data Summary Table

ApplicationActivity TypeKey Findings
Anti-inflammatoryChemotaxis InhibitionIC50 values in nanomolar range
AnticancerCell Growth InhibitionInterference with ROS production
AntimicrobialBacterial InhibitionEffective against phytopathogenic bacteria
FunctionalizationDrug DevelopmentEnhanced solubility and bioactivity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Indole Derivatives

2-Methyl-1H-imidazo[1,2-b]pyrazole is a non-classical isostere of indole, sharing similar π-electron density but differing in hydrogen-bonding capacity and solubility. A matched-pair study with the indole-based drug pruvanserin demonstrated:

Property Pruvanserin (Indole) 1H-Imidazo[1,2-b]pyrazole Analogue
logD (lipophilicity) 2.8 1.9
Aqueous Solubility 0.12 mg/mL 0.48 mg/mL
pKa (NH group) ~10 (indole NH) 7.3

The lower logD and higher solubility of the imidazo[1,2-b]pyrazole derivative stem from reduced hydrophobicity and a more polarized NH group, which undergoes partial deprotonation at physiological pH . This makes it advantageous for improving bioavailability in drug design .

Comparison with Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines share anticancer activity but differ in their electronic profile. For example:

  • Anticancer Activity (MCF-7 cells) :
    • Imidazo[1,2-b]pyrazole derivatives with phenyldiazenyl moieties: IC₅₀ = 8–12 µM .
    • Pyrazolo[1,5-a]pyrimidines: IC₅₀ = 15–20 µM .

      The enhanced activity of imidazo[1,2-b]pyrazoles is attributed to stronger π-π stacking and hydrogen-bonding interactions with target proteins .

Comparison with 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY)

IMPY, a partially saturated analogue, inhibits ribonucleotide reductase and DNA synthesis. Key differences include:

  • Pharmacokinetics : IMPY shows dose-dependent toxicity (vomiting, hemolysis) and crosses the blood-brain barrier .
  • Solubility : IMPY’s dihydro structure increases hydrophobicity (logD ~2.5) compared to the fully aromatic 2-methyl derivative (logD 1.9) .
  • Synthetic Accessibility : IMPY requires multistep synthesis, whereas 2-methyl derivatives are accessible via one-pot methods .

Comparison with Pyrrolo[1,2-a]imidazoles

Pyrrolo[1,2-a]imidazoles, another fused bicyclic system, are less explored but share applications in materials science. Key distinctions:

  • Synthetic Routes : Pyrrolo[1,2-a]imidazoles are synthesized via cyclocondensation of 1,2-diaza-1,3-dienes, whereas imidazo[1,2-b]pyrazoles rely on metalation strategies .
  • Bioactivity : Imidazo[1,2-b]pyrazoles exhibit broader anticancer activity, while pyrroloimidazoles are studied for fluorescence properties .

Structural and Functional Advantages

  • Regioselective Functionalization : The scaffold allows selective substitutions at positions 3, 5, and 7 via Br/Mg-exchange or TMP-base metalation, enabling tailored drug design .
  • π-π Interactions : Crystal structures reveal short centroid distances (3.64 Å) between aromatic rings, enhancing binding to hydrophobic enzyme pockets .
  • Metabolic Stability : The methyl group at position 2 reduces oxidative metabolism compared to unsubstituted analogues .

Q & A

Q. What are the common synthetic routes for constructing the 1H-imidazo[1,2-b]pyrazole core, and how can reaction conditions be optimized for reproducibility?

The core structure is typically synthesized via cyclocondensation of 2-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. A sequential one-pot approach using microwave-assisted heating (60–100°C, 10–60 min) improves yield and reduces purification complexity . Optimization includes solvent selection (e.g., acetonitrile for bromination reactions) and catalyst-free conditions to minimize side reactions . Prefunctionalization with bromine at position 7 facilitates subsequent regioselective modifications .

Q. Which analytical techniques are critical for characterizing tautomeric equilibria in substituted 1H-imidazo[1,2-b]pyrazoles?

X-ray crystallography and NMR spectroscopy are essential for resolving tautomeric structures. For example, Hammett acidity constants (pKa) and substituent effects on tautomer distribution can be quantified via UV-Vis titration and correlated with DFT calculations. Spectral shifts in 1H^1H NMR (e.g., NH proton resonance) provide insights into dominant tautomeric forms in solution .

Advanced Research Questions

Q. How can regioselective functionalization at specific positions of the 1H-imidazo[1,2-b]pyrazole scaffold be achieved?

Regioselective metalation using TMP-bases (e.g., TMPMgCl·LiCl or TMP2_2Zn·MgCl2_2·2LiCl) enables functionalization at positions 2, 3, and 6. Bromine/magnesium exchange (Br/Mg) with iPrMgCl·LiCl at position 7 allows trapping with electrophiles like S-methyl sulfonothioate or tosyl cyanide (yields: 50–96%) . Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) prevent undesired side reactions during multi-step syntheses .

Q. What methodological strategies improve the aqueous solubility of 1H-imidazo[1,2-b]pyrazole derivatives compared to indole-based drugs?

Solubility enhancement is achieved by lowering logD (lipophilicity) through substitution with polar groups. For example, replacing indole with 1H-imidazo[1,2-b]pyrazole in pruvanserin analogs reduces logD from 2.8 to 2.2, increasing solubility by >10-fold. pKa modulation (e.g., core NH deprotonation at pH 7.3) further enhances solubility in physiological media .

Q. How do fragmentation reactions of functionalized 1H-imidazo[1,2-b]pyrazoles enable access to push-pull dyes?

Metalation at position 6 with TMP2_2Zn·MgCl2_2·2LiCl induces pyrazole ring fragmentation, yielding (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile derivatives. These dyes exhibit tunable fluorescence via electron-withdrawing substituents (e.g., cyano groups) and are applicable in optoelectronic materials .

Q. What experimental considerations are critical for scaling up 1H-imidazo[1,2-b]pyrazole synthesis while maintaining regiochemical control?

Scalability requires optimizing stoichiometry of TMP-bases and electrophiles, as excess reagents can lead to overmetalation. Batch-wise addition of electrophiles and low-temperature quenching (-20°C to 0°C) prevent side reactions. Green solvents (e.g., THF/water mixtures) improve sustainability without compromising yield .

Q. How does the electronic nature of substituents influence the bioactivity of 1H-imidazo[1,2-b]pyrazoles against bacterial biofilms?

Electron-donating groups (e.g., methoxy) at position 3 enhance biofilm inhibition in Staphylococcus aureus by disrupting quorum sensing. Comparative assays using microtiter plate crystal violet staining (IC50_{50} values) and confocal microscopy validate efficacy .

Q. What in vitro assays are recommended to evaluate metabolic stability of 1H-imidazo[1,2-b]pyrazole drug candidates?

Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4/2D6) and hepatocyte incubation studies measure oxidative metabolism. LC-MS/MS analysis of metabolite profiles identifies vulnerable positions (e.g., NH groups prone to glucuronidation) .

Methodological Tables

Table 1. Physicochemical Comparison of Pruvanserin and Its 1H-Imidazo[1,2-b]pyrazole Isostere

PropertyPruvanserin (Indole)1H-Imidazo[1,2-b]pyrazole Isostere
logD (pH 7.4)2.82.2
Aqueous Solubility (mg/mL)0.121.5
pKa6.4 (piperazine NH)7.3 (core NH)

Table 2. Regioselective Functionalization Yields Using TMP-Bases

PositionElectrophileYield (%)
3Benzaldehyde85
2Iodomethane78
6Acrylonitrile65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.